molecular formula C20H24N8 B6459132 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549002-77-7

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6459132
CAS No.: 2549002-77-7
M. Wt: 376.5 g/mol
InChI Key: ABSAMULSSOWMSI-UHFFFAOYSA-N
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Description

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C20H24N8 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.21239280 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it regulates . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

The inhibition of RET disrupts several downstream signaling pathways, including those involved in cell proliferation and survival . This disruption can lead to the death of cells that are dependent on RET signaling, such as certain types of cancer cells .

Pharmacokinetics

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

In vitro studies have shown that the compound can specifically inhibit RET signaling in cancer cells harboring RET mutations . It has been found to be more effective at inhibiting the proliferation of these cells than other multi-kinase inhibitors . In vivo studies have shown that the compound can effectively inhibit the growth of xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability may be affected by storage conditions; it is recommended to be stored at 4°C .

Properties

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAMULSSOWMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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